Octahydro-4H-2,4-methanoinden-4-ol
Description
Octahydro-4H-2,4-methanoinden-4-ol is a bicyclic tertiary alcohol characterized by a fused cyclohexane-indene ring system with a hydroxyl group at the 4-position. Its structure includes a methano bridge (a bridging methylene group) between carbons 2 and 4, contributing to its unique stereochemical and electronic properties. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its rigid, polycyclic framework, which can influence binding affinity in drug design or serve as a precursor for complex molecular architectures.
Properties
CAS No. |
66085-42-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
tricyclo[5.2.1.03,8]decan-3-ol |
InChI |
InChI=1S/C10H16O/c11-10-3-1-2-8-4-7(6-10)5-9(8)10/h7-9,11H,1-6H2 |
InChI Key |
KHIWYQURHGIVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC2C(C1)(C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4H-2,4-methanoinden-4-ol typically involves the hydrogenation of dicyclopentadiene. This process includes the following steps:
Hydrogenation of Dicyclopentadiene: Dicyclopentadiene is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Reduction: The resulting product undergoes further reduction to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-4H-2,4-methanoinden-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used, such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. .
Major Products: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry: Octahydro-4H-2,4-methanoinden-4-ol is used as a synthetic intermediate in the preparation of complex organic molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of tricyclic structures on biological systems. It serves as a model compound in the development of new drugs and bioactive molecules .
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its stability and reactivity make it a suitable candidate for drug formulation .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It enhances the properties of materials such as polymethyl methacrylate (PMMA), improving their glass transition temperature and mechanical strength .
Mechanism of Action
The mechanism of action of Octahydro-4H-2,4-methanoinden-4-ol involves its interaction with various molecular targets. The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, influencing their function. It can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Octahydro-4H-2,4-methanoinden-4-ol with three structurally related bicyclic alcohols, focusing on physical properties, synthetic pathways, and applications.
Table 1: Structural and Physical Comparison
*Inferred from analogs; direct data unavailable.
Structural and Functional Differences
Ring Saturation and Substitution: this compound has a fully saturated bicyclic core with a hydroxyl group at the bridgehead (C4), enhancing steric hindrance and stability compared to partially unsaturated analogs like 4-Methylindan-5-ol (C₁₀H₁₂O) . The 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol (CAS 3385-61-3) features a different methano bridge (C4-C7) and a hydroxyl group at C6, altering its reactivity in nucleophilic substitutions .
Synthetic Routes: this compound: Likely synthesized via Diels-Alder cycloaddition followed by hydroxylation, though direct protocols are undocumented. 4-Methylindan-5-ol: Produced through Friedel-Crafts alkylation or catalytic hydrogenation of indene derivatives, with recrystallization from ethanol as a purification step (similar to ’s method for compound 7a-f) . 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-ol: Synthesized via acid-catalyzed cyclization of terpene precursors, reflecting its industrial-scale production .
Stability and Reactivity
- The bridgehead hydroxyl group in this compound may reduce its acidity compared to 4-Methylindan-5-ol, where the hydroxyl is adjacent to an aromatic ring (pKa ~10 vs. ~8) .
- Industrial analogs like 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol exhibit higher thermal stability (decomposition >200°C) due to reduced ring strain .
Biological Activity
Introduction
Octahydro-4H-2,4-methanoinden-4-ol, also known as Dihydro-2,4-methanoinden-4-ol, is a bicyclic compound with the molecular formula and a molecular weight of 152.24 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.
Structure and Composition
This compound features a unique bicyclic structure that contributes to its biological properties. The compound's structure can be represented as follows:
Physical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 152.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various essential oils containing this compound demonstrated its effectiveness against multiple bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antibacterial activity of essential oils from Achillea species, this compound was identified as a key active component. The disk diffusion method was employed to measure the zone of inhibition against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The results indicate that the compound has moderate to strong antibacterial activity, suggesting potential applications in food preservation and medicinal formulations.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was used to evaluate the free radical scavenging ability of this compound.
Case Study: DPPH Radical Scavenging Assay
In a comparative study of various compounds, this compound showed significant antioxidant activity.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 30 |
The IC50 value indicates that while this compound exhibits antioxidant activity, it is less potent than ascorbic acid.
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using human cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cells.
Case Study: Cytotoxicity Testing
The MTT assay results showed varying degrees of cytotoxicity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 | 60 |
| A549 | 75 |
These findings suggest that this compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
